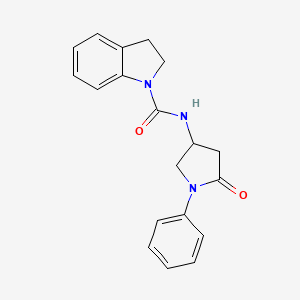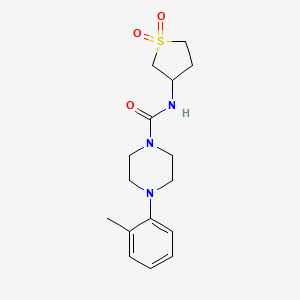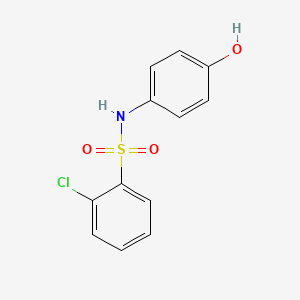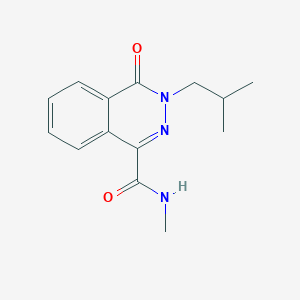
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. DPI has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide inhibits the activity of PKC by binding to the enzyme's regulatory domain. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions to its regulatory domain. This compound competes with DAG for binding to the regulatory domain, thereby inhibiting the activation of PKC. This compound has been shown to be a potent inhibitor of PKC, with an IC50 value of around 50 nM.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, this compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of PKC and has been extensively used in scientific research. This compound is relatively easy to synthesize and has a high yield. However, this compound also has some limitations. It is highly insoluble in water and organic solvents, which can make it difficult to work with. In addition, this compound can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide. One potential direction is the development of more potent and specific PKC inhibitors. Another direction is the investigation of the therapeutic potential of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Further research is also needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound. Finally, the development of new methods for the synthesis and purification of this compound could also be an area of future research.
Synthesis Methods
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide can be synthesized using a multi-step procedure. The first step involves the condensation of 3-phenylpyrrolidine-2,5-dione with 2-aminobenzylamine to obtain the intermediate compound 2-(3-phenylpyrrolidin-2-one)-N-(2-aminophenyl)acetamide. The second step involves the reaction of the intermediate compound with isobutyl chloroformate to obtain this compound. The overall yield of this compound is around 25%.
Scientific Research Applications
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide has been extensively used in scientific research as a PKC inhibitor. PKC plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Abnormal activation of PKC has been implicated in the development of various diseases, including cancer and inflammation. This compound has been shown to inhibit the activity of PKC and has potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-12-15(13-22(18)16-7-2-1-3-8-16)20-19(24)21-11-10-14-6-4-5-9-17(14)21/h1-9,15H,10-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUXQFTWSOODRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)


![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)

![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)

![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)